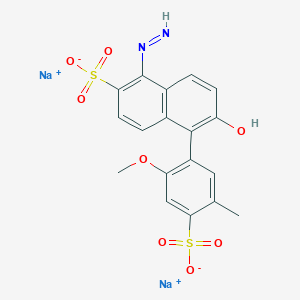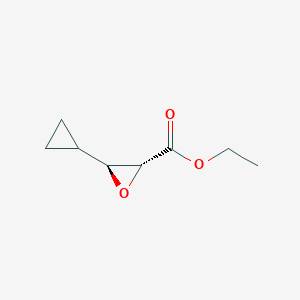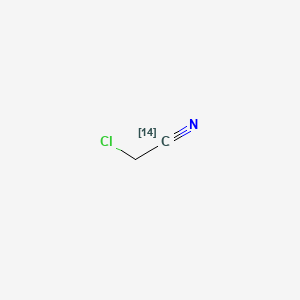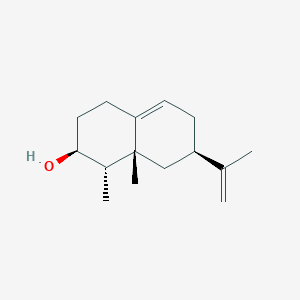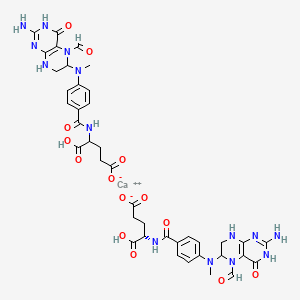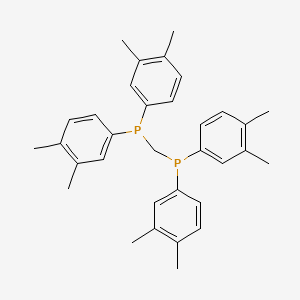
Bis(bis(3,4-dimethylphenyl)phosphino)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(bis(3,4-dimethylphenyl)phosphino)methane is an organophosphorus compound that features two phosphine groups attached to a central methylene bridge. This compound is known for its utility as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. The presence of the 3,4-dimethylphenyl groups enhances the steric and electronic properties of the ligand, making it suitable for a range of applications in catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(3,4-dimethylphenyl)phosphino)methane typically involves the reaction of 3,4-dimethylphenylphosphine with a suitable methylene source. One common method is the reaction of 3,4-dimethylphenylphosphine with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Bis(bis(3,4-dimethylphenyl)phosphino)methane can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphine derivatives.
科学的研究の応用
Bis(bis(3,4-dimethylphenyl)phosphino)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes can be used as catalysts in various organic reactions, such as hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Explored for its potential therapeutic applications, including its use as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of Bis(bis(3,4-dimethylphenyl)phosphino)methane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine groups can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The central methylene bridge provides flexibility to the ligand, allowing it to adopt different conformations and bind to a variety of metal ions.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Bis(dimethylphosphino)methane: Contains dimethyl groups instead of 3,4-dimethylphenyl groups.
Bis(diphenylphosphino)ethane: Similar ligand with an ethane bridge instead of a methylene bridge.
Uniqueness
Bis(bis(3,4-dimethylphenyl)phosphino)methane is unique due to the presence of the 3,4-dimethylphenyl groups, which provide enhanced steric and electronic properties compared to other similar compounds. This makes it particularly suitable for applications requiring high stability and selectivity in metal complex formation.
特性
分子式 |
C33H38P2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3 |
InChIキー |
WRANDSGJMDSTBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
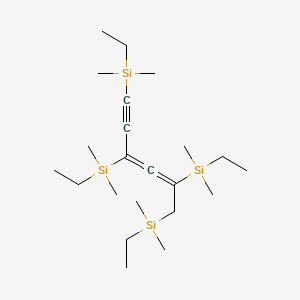
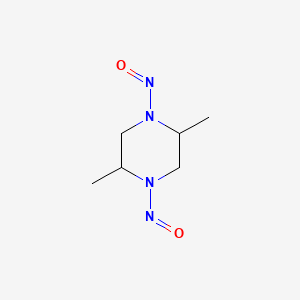
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
